2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole

Catalog No.
S792801
CAS No.
1067883-58-2
M.F
C27H34NP
M. Wt
403.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-in...

CAS Number

1067883-58-2

Product Name

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole

IUPAC Name

dicyclohexyl-[2-(1-methylindol-2-yl)phenyl]phosphane

Molecular Formula

C27H34NP

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C27H34NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3

InChI Key

PFJAHDIIEPTASS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Ligand for Transition Metal-Catalyzed Cross-Coupling Reactions:

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, also known as CM-Phos, is a valuable ligand in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for building complex organic molecules. CM-Phos exhibits excellent performance in various cross-coupling reactions, including:

  • Buchwald-Hartwig: This reaction forms carbon-carbon bonds between aryl or vinyl halides and various nucleophiles, such as amides, amines, and boronic acids.
  • Suzuki-Miyaura: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides or triflates.
  • Stille: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.
  • Sonogashira: This reaction couples terminal alkynes with aryl or vinyl halides or triflates.
  • Negishi: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.
  • Heck: This reaction couples alkenes with aryl or vinyl halides or triflates.
  • Hiyama: This reaction couples organosilicon reagents with aryl or vinyl halides.

The effectiveness of CM-Phos is attributed to its specific steric and electronic properties, which allow it to bind efficiently to transition metals and activate the participating substrates in the cross-coupling process.

Synthetic Applications:

Due to its versatility in cross-coupling reactions, CM-Phos finds applications in the synthesis of various complex molecules, including:

  • Pharmaceuticals: CM-Phos has been employed in the synthesis of biologically active molecules, such as anti-cancer agents and drug candidates.
  • Functional Materials: CM-Phos is used in the preparation of functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Natural Products: The unique reactivity of CM-Phos enables the synthesis of complex natural products with intricate structures.
  • CM-Phos is a synthetic compound obtained through laboratory procedures [].
  • It finds application in organic synthesis as a ligand for transition metals in various coupling reactions [, ].

Molecular Structure Analysis

  • The key features of CM-Phos include:
    • An indole core, a bicyclic structure containing a benzene ring fused with a pyrrole ring [].
    • A methyl group attached to the nitrogen atom of the indole ring (N-methyl group) [].
    • A dicyclohexylphosphino group (P(cyclohexyl)2) bonded to the second carbon atom of a phenyl ring, which itself is attached to the indole ring at the second position [].

Chemical Reactions Analysis

  • Synthesis: The primary method for synthesizing CM-Phos involves the Fischer indole synthesis, followed by lithiation and reaction with chlorodicyclohexylphosphine [].
  • Relevant reaction (Fischer indole synthesis):

ArNHNH2 + RCH2COMe -> Ar-C(R)=N-H + H2O (where Ar is an aromatic group and R is an alkyl group) []

  • CM-Phos participates as a ligand in various transition-metal catalyzed coupling reactions, including:
    • Buchwald-Hartwig amination
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling []

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for CM-Phos is not readily available in scientific literature.
  • As an organic compound, CM-Phos is likely insoluble in water but soluble in organic solvents like dichloromethane or THF, commonly used in organic synthesis [].

CM-Phos does not possess a biological function and its mechanism of action is not applicable in this context. However, its role as a ligand involves complex formation with transition metals. These complexes act as catalysts in various coupling reactions, facilitating the formation of carbon-carbon bonds between different organic molecules []. The specific mechanism of each coupling reaction involving CM-Phos would depend on the reaction type and the transition metal catalyst employed.

  • Information on specific hazards associated with CM-Phos is limited. However, as an organophosphorus compound, it is advisable to handle it with care using appropriate personal protective equipment (PPE) like gloves and goggles [].

XLogP3

6.9

Wikipedia

2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole

Dates

Modify: 2023-08-15

Explore Compound Types